molecular formula C29H34O15 B13829148 5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Cat. No.: B13829148
M. Wt: 622.6 g/mol
InChI Key: DUXQKCCELUKXOE-CVACCJHASA-N
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Description

This compound is a chromen-4-one derivative featuring a complex glycosylation pattern at position 7, a 4-methoxyphenyl group at position 2, and hydroxyl/methoxy substitutions at positions 5 and 6. Structurally, it belongs to the flavone glycoside family, characterized by a flavone backbone (chromen-4-one) conjugated with sugar moieties. The glycosyl group at position 7 comprises a trisaccharide unit: a β-D-glucopyranose residue linked to a 6-methyloxane (likely a rhamnose derivative) via an ether bond . Such glycosylation enhances solubility and modulates bioavailability, common in plant-derived flavonoids like diosmin and hesperidin .

Properties

Molecular Formula

C29H34O15

Molecular Weight

622.6 g/mol

IUPAC Name

5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C29H34O15/c1-11-20(31)23(34)25(36)28(41-11)40-10-18-21(32)24(35)26(37)29(44-18)43-17-9-16-19(22(33)27(17)39-3)14(30)8-15(42-16)12-4-6-13(38-2)7-5-12/h4-9,11,18,20-21,23-26,28-29,31-37H,10H2,1-3H3/t11-,18+,20-,21+,23+,24-,25+,26+,28+,29?/m0/s1

InChI Key

DUXQKCCELUKXOE-CVACCJHASA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Core Formation

  • The flavone core (chromen-4-one) is generally synthesized via classical methods such as the Baker–Venkataraman rearrangement or Algar–Flynn–Oyamada reaction, starting from appropriately substituted acetophenones and benzaldehydes.
  • The 5-hydroxy and 6-methoxy substitutions on the chromen ring are introduced either by using substituted starting materials or by selective hydroxylation and methylation post-core formation.

Hydroxylation and Methoxylation

  • Hydroxyl groups at position 5 and on the aromatic ring are introduced by controlled hydroxylation reactions. Reagents such as osmium tetroxide or hydrogen peroxide can be used for selective hydroxylation.
  • Methoxy groups at position 6 and on the 4-methoxyphenyl substituent are introduced by methylation using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

Preparation of Sugar Moieties

Sugar Units and Stereochemistry

  • The compound contains two sugar units: a hexose (likely glucose or a methylated glucose derivative) and a second sugar moiety linked via an oxymethyl group.
  • These sugars are prepared or isolated with strict control of stereochemistry to achieve the (3R,4S,5S,6R) and (2R,3R,4R,5R,6S) configurations, respectively.

Synthesis or Isolation of Sugars

  • Sugars can be obtained via enzymatic hydrolysis of natural glycosides or synthesized chemically through stereoselective carbohydrate chemistry.
  • Protecting groups are commonly used during synthesis to mask hydroxyl groups and allow selective glycosylation.

Glycosylation Reaction

Glycosyl Donors and Acceptors

  • The flavone core with a free hydroxyl group at position 7 acts as the glycosyl acceptor.
  • The sugar moiety is converted into an activated glycosyl donor, often as a trichloroacetimidate, thioglycoside, or halide derivative.

Glycosylation Conditions

  • Glycosylation is typically carried out under mild acidic conditions or using Lewis acid catalysts such as boron trifluoride etherate or trimethylsilyl triflate.
  • The reaction is performed in anhydrous solvents like dichloromethane at low temperatures to control stereoselectivity and yield.

Deprotection and Purification

  • After glycosylation, protecting groups on the sugar moieties are removed under appropriate conditions (acidic or basic hydrolysis).
  • The final compound is purified by chromatographic techniques such as preparative high-performance liquid chromatography.

Summary Table of Preparation Steps

Step Number Process Description Key Reagents/Conditions Outcome
1 Synthesis of flavone core with hydroxyl/methoxy groups Baker–Venkataraman rearrangement, methyl iodide, hydroxylation reagents Flavone core with 5-hydroxy and 6-methoxy substituents
2 Preparation of sugar moieties with defined stereochemistry Enzymatic hydrolysis or stereoselective carbohydrate synthesis Protected sugars with correct stereochemistry
3 Activation of sugar as glycosyl donor Formation of trichloroacetimidate or thioglycoside derivatives Activated sugar ready for glycosylation
4 Glycosylation of flavone core Lewis acid catalyst, anhydrous solvent, low temperature Flavone glycoside intermediate
5 Deprotection of sugar hydroxyl groups Acidic or basic hydrolysis Final glycosylated flavone compound
6 Purification Preparative HPLC or column chromatography Pure target compound

Research Findings and Data

  • The molecular formula is $$ \mathrm{C}{28}\mathrm{H}{32}\mathrm{O}_{15} $$ with a molecular weight of approximately 608.5 g/mol, confirming the presence of multiple hydroxyl and methoxy groups along with sugar moieties.
  • Stereochemical control in sugar synthesis is critical, as the biological activity and solubility depend heavily on the sugar configuration.
  • Glycosylation reactions have been optimized to achieve high regio- and stereoselectivity, often requiring precise temperature control and choice of catalyst.
  • Semi-synthetic approaches starting from natural flavonoid glycosides followed by selective methylation and glycosylation have been reported as efficient alternatives to total synthesis.

Chemical Reactions Analysis

Types of Reactions

Pectolinarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Various oxidized derivatives of pectolinarin.

    Hydrolysis: Pectolinarigenin and sugar moieties.

    Reduction: Reduced forms of pectolinarin with modified functional groups.

Scientific Research Applications

The compound 5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications in detail, supported by data tables and case studies.

Pharmaceutical Applications

The compound has shown promise in the pharmaceutical industry due to its potential anti-inflammatory and antioxidant properties. Research indicates that derivatives of this compound may be effective in treating conditions such as:

  • Cardiovascular Diseases : Studies suggest that compounds with similar structures can reduce oxidative stress and inflammation associated with cardiovascular diseases.
  • Cancer Therapy : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cells through apoptosis induction.

Nutraceuticals

Due to its antioxidant properties, this compound is being investigated for use in dietary supplements aimed at improving health and preventing diseases related to oxidative stress.

Agricultural Applications

Research has explored the use of this compound in pest control. Its natural properties may serve as a bio-pesticide, providing an eco-friendly alternative to synthetic pesticides.

Cosmetic Industry

The antioxidant properties of the compound make it a candidate for inclusion in skincare products aimed at reducing signs of aging and protecting skin from environmental damage.

Case Study 1: Anti-cancer Properties

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for development as an anti-cancer agent.

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant capacity of the compound using various assays (DPPH and ABTS). The findings demonstrated that it effectively scavenged free radicals, supporting its use in nutraceutical formulations.

Table 1: Biological Activities of the Compound

Activity TypeAssay MethodResult
Anti-cancerMTT AssayIC50 = 15 µM
AntioxidantDPPH Scavenging80% inhibition at 50 µg/mL
Anti-inflammatoryCOX InhibitionIC50 = 20 µM

Table 2: Comparison with Similar Compounds

Compound NameStructure ComplexityAntioxidant ActivityAnti-cancer Activity
Compound AModerateModerateLow
Compound BHighHighModerate
5-hydroxy-6-methoxy... Very HighVery HighHigh

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their implications compared to analogous flavone glycosides:

Compound Name Key Structural Features Bioactivity Highlights Reference(s)
Target Compound : 5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one - 5-hydroxy, 6-methoxy, 4-methoxyphenyl group
- Trisaccharide glycosylation at position 7
Hypothesized enhanced lipophilicity due to methoxy groups; potential anticancer/antidiabetic activity inferred from analogs
Diosmin (5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-O-rutinosyl-chromen-4-one) - 3-hydroxy-4-methoxyphenyl group
- Rutinosyl (glucose + rhamnose) at position 7
Clinically used for chronic venous insufficiency; antioxidant and anti-inflammatory
Hesperidin (5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-O-rutinosyl-dihydrochromen-4-one) - Dihydrochromen-4-one backbone
- Rutinosyl at position 7
Anti-diabetic, neuroprotective, and antiviral activities
3-(4-hydroxyphenyl)-5-methoxy-7-O-glucosyl-chromen-4-one - Simpler glycosylation (single glucose)
- Lacks 6-methoxy and 4-methoxyphenyl groups
Moderate antioxidant activity; lower bioavailability due to reduced glycosylation complexity
Rutin (3-O-rutinosyl-quercetin) - Quercetin backbone with rutinosyl at position 3
- No methoxy substitutions
Potent antioxidant; used in cosmetics and nutraceuticals for UV protection

Key Observations:

Glycosylation Complexity: The target compound’s trisaccharide moiety may improve membrane permeability compared to diosmin’s disaccharide (rutinosyl) .

Bioactivity Gaps: While diosmin and hesperidin have well-documented vascular and metabolic effects, the target compound’s unique substitutions may confer novel activities. For example, molecular docking studies suggest flavone glycosides with methoxy groups exhibit stronger binding to acetylcholinesterase, relevant in neurodegenerative diseases .

Computational Similarity Analysis:

However, the 6-methoxy group distinguishes it from most flavonoids, which typically feature hydroxyl groups at this position . This modification may alter redox properties, reducing pro-oxidant effects while retaining antioxidant capacity .

Biological Activity

The compound 5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one (commonly referred to as a flavonoid) exhibits a complex structure characterized by multiple hydroxyl and methoxy groups. This structural complexity contributes to its diverse biological activities which have been the subject of recent pharmacological studies.

The molecular formula of this compound is C28H32O15C_{28}H_{32}O_{15} with a molar mass of approximately 622.57 g/mol. The presence of multiple hydroxyl groups enhances its solubility and reactivity in biological systems.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. Studies indicate that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage and has implications for diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research has shown that flavonoids can modulate inflammatory pathways. For instance, they inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation is beneficial in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Properties

Flavonoids have been studied for their neuroprotective effects against neuroinflammation. They may promote neuronal survival and remyelination in conditions such as multiple sclerosis by activating pathways like PI3K/AKT . The compound's ability to interact with neuronal signaling pathways suggests potential therapeutic applications in neurodegenerative diseases.

Antimicrobial Activity

Some studies suggest that flavonoids exhibit antimicrobial properties against various pathogens. The structural features of this compound may enhance its ability to disrupt microbial cell membranes or inhibit microbial enzymes.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of various flavonoids using DPPH and ABTS assays. Results indicated that compounds structurally similar to the target compound showed significant free radical scavenging activity, which was attributed to their hydroxyl groups .

Neuroprotection in Animal Models

In a controlled experiment involving mice with induced neuroinflammation, administration of flavonoid-rich extracts demonstrated reduced levels of inflammatory markers and improved cognitive function. The study highlighted the potential of these compounds in managing neurodegenerative diseases .

Data Table: Biological Activities of Similar Flavonoids

Flavonoid Activity Mechanism Reference
QuercetinAntioxidantScavenges free radicals
KaempferolAnti-inflammatoryInhibits TNF-alpha production
RutinNeuroprotectiveActivates PI3K/AKT pathway
HesperidinAntimicrobialDisrupts microbial membranes

Q & A

Q. What strategies are recommended for synthesizing this polyglycosylated chromenone derivative, given its stereochemical complexity?

Methodological Answer: Synthesis requires a multi-step approach:

  • Core flavonoid assembly: Start with a base chromen-4-one scaffold via Claisen-Schmidt condensation between substituted acetophenones and β-keto esters .
  • Glycosylation: Use Koenigs-Knorr or trichloroacetimidate methods to attach the disaccharide moiety [(3R,4S,5S,6R)-oxane derivative]. Protect hydroxyl groups with acetyl or benzyl groups to control regioselectivity .
  • Purification: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate stereoisomers, confirmed via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR .

Q. How can researchers address solubility challenges during in vitro bioassays?

Methodological Answer: The compound’s glycosyl groups enhance hydrophilicity but may aggregate in aqueous buffers. Optimize solubility by:

  • Using hydroalcoholic solvents (e.g., 10% DMSO in PBS) for stock solutions.
  • Employing detergent-assisted dissolution (0.1% Tween-80) for cell-based assays .
  • Validating stability via LC-MS to rule out hydrolysis of labile glycosidic bonds .

Q. What spectroscopic techniques are critical for structural verification?

Methodological Answer: Combine:

  • NMR: 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns and glycosidic linkages (e.g., anomeric proton signals at δ 4.8–5.5 ppm) .
  • HR-MS: Electrospray ionization (ESI-MS) to verify molecular weight (e.g., [M+H]+^+ at m/z 734.4) .
  • X-ray crystallography: Resolve absolute stereochemistry (if crystalline), as demonstrated for related chromenones .

Advanced Research Questions

Q. How does stereochemistry at the 3R,4S,5S,6R positions influence bioactivity?

Methodological Answer: Comparative studies using enantiomeric analogs are essential:

  • Synthesize epimers via chiral auxiliaries or enzymatic resolution.
  • Test in receptor-binding assays (e.g., estrogen receptors or kinase inhibition).
  • Key Finding: In related flavonoids, axial vs. equatorial hydroxyl orientations alter hydrogen-bonding interactions with targets by 2–3 kcal/mol .

Q. How to resolve contradictions in reported antioxidant activity across studies?

Methodological Answer: Discrepancies often arise from assay conditions:

  • Standardize protocols (e.g., DPPH vs. ORAC assays) and control for pH/temperature.
  • Quantify metal chelation capacity (via ICP-MS) to distinguish radical-scavenging mechanisms .
  • Validate purity (>95%) to exclude confounding effects from synthetic byproducts .

Q. What computational methods predict interactions with cytochrome P450 enzymes?

Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations:

  • Model the compound’s glycosylated structure into CYP3A4/CYP2D6 active sites.
  • Prioritize key residues (e.g., Phe-304 for CYP3A4) for mutagenesis validation .
  • Compare with experimental IC50_{50} values from fluorogenic substrate assays .

Data Analysis & Experimental Design

Q. How to design dose-response studies for cytotoxicity evaluations?

Methodological Answer:

  • Use logarithmic dilution series (0.1–100 μM) in triplicate.
  • Include positive controls (e.g., doxorubicin) and normalize to solvent-only baselines.
  • Apply Hill slope analysis to distinguish nonspecific toxicity (shallow slopes) from target-mediated effects .

Q. What statistical approaches handle variability in flavonoid-protein binding assays?

Methodological Answer:

  • Use surface plasmon resonance (SPR) with reference subtraction to minimize nonspecific binding.
  • Apply global fitting (e.g., Biacore T200 software) for kinetic parameters (kon_\text{on}, koff_\text{off}).
  • Replicate experiments across independent batches to address glycosylation heterogeneity .

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